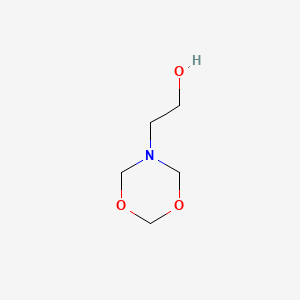

2-(1,3,5-Dioxazinan-5-yl)ethan-1-ol

Description

Properties

CAS No. |

193345-15-2 |

|---|---|

Molecular Formula |

C5H11NO3 |

Molecular Weight |

133.147 |

IUPAC Name |

2-(1,3,5-dioxazinan-5-yl)ethanol |

InChI |

InChI=1S/C5H11NO3/c7-2-1-6-3-8-5-9-4-6/h7H,1-5H2 |

InChI Key |

PAJAILZERBROLW-UHFFFAOYSA-N |

SMILES |

C1N(COCO1)CCO |

Synonyms |

4H-1,3,5-Dioxazine-5(6H)-ethanol(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have indicated that derivatives of 2-(1,3,5-Dioxazinan-5-yl)ethan-1-ol exhibit potential as inhibitors of cancer-related enzymes. For instance, compounds with similar structural motifs have been investigated for their ability to inhibit CD73, an enzyme implicated in tumor progression and immune evasion in cancer patients. The inhibition of CD73 could enhance the efficacy of existing cancer therapies by preventing the accumulation of adenosine in the tumor microenvironment .

1.2 Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties. In vitro studies have shown that this compound can potentially mitigate oxidative stress-induced neuronal damage. This effect is attributed to its ability to modulate cellular pathways involved in neuroinflammation and apoptosis, making it a candidate for developing treatments for neurodegenerative diseases .

Materials Science

2.1 Polymer Synthesis

The compound has been utilized in the synthesis of novel polymeric materials. Its dioxazine ring structure allows for the formation of cross-linked networks that exhibit enhanced thermal stability and mechanical strength. These materials are being explored for applications in coatings and composites where durability and resistance to environmental degradation are crucial .

2.2 Drug Delivery Systems

In drug delivery research, this compound has been incorporated into nanoparticle formulations aimed at improving the bioavailability of poorly soluble drugs. The amphiphilic nature of the compound aids in the formation of stable micelles that can encapsulate hydrophobic therapeutic agents, facilitating their transport through biological membranes .

Agricultural Chemistry

3.1 Pesticide Development

The compound's unique chemical properties have led to its investigation as a potential active ingredient in pesticide formulations. Preliminary studies indicate that it may possess insecticidal and fungicidal activities against common agricultural pests and pathogens. This application could contribute to sustainable agricultural practices by reducing reliance on traditional synthetic pesticides .

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Analysis

The most structurally analogous compound is 2-(1,3,5-Dithiazinan-5-yl)ethanol (CAS 867-36-7), where sulfur replaces oxygen in the heterocycle. Below is a comparative analysis:

| Property | 2-(1,3,5-Dioxazinan-5-yl)ethan-1-ol | 2-(1,3,5-Dithiazinan-5-yl)ethanol |

|---|---|---|

| Molecular Formula | C₅H₁₁NO₂ (inferred) | C₅H₁₁NOS₂ |

| Molecular Weight | ~117 g/mol (estimated) | 165.3 g/mol |

| Heteroatoms | 2 O, 1 N | 2 S, 1 N |

| Hydrogen Bond Donors | 1 (-OH) | 1 (-OH) |

| Key Functional Groups | Dioxazinan ring, ethanol | Dithiazinan ring, ethanol |

| Purity (Commercial) | Not reported | 95%+ |

Physicochemical Properties

- Solubility : The dioxazinan derivative is expected to exhibit higher water solubility than its dithiazinan counterpart due to oxygen’s greater electronegativity and stronger hydrogen-bonding capacity. Sulfur’s lower polarity in the dithiazinan may favor organic solvents .

- Stability : The dioxazinan ring is likely more resistant to oxidation compared to the sulfur-containing dithiazinan, which may degrade under oxidative conditions .

Preparation Methods

Reaction with Diols

Ethanolamine (2-aminoethanol) can react with 1,3-diols under acidic conditions to form the dioxazinan ring. For example, heating ethanolamine with 1,3-propanediol in the presence of sulfuric acid may yield the target compound via sequential nucleophilic attacks and water elimination. A hypothetical reaction pathway is:

Table 1: Hypothetical Cyclocondensation Conditions

| Reactants | Catalyst | Temperature | Yield (Hypothetical) |

|---|---|---|---|

| Ethanolamine + 1,3-Diol | H₂SO₄ | 100–120°C | 40–60% |

This method parallels the synthesis of 2-substituted-1,3-dioxan-5-ones, where diols and ketones undergo cyclization. Substituting the ketone with ethanolamine introduces nitrogen into the ring.

Epoxide-Mediated Cyclization

Epoxides, such as 1,2-epoxy-3-chloropropane, can react with ethanolamine to form the dioxazinan ring. The amine nucleophile attacks the electrophilic epoxide carbons, followed by ring closure. This approach is analogous to the synthesis of 1,3-dioxolane derivatives.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions using haloalcohols or mesylates provide a direct route to introduce the ethanol side chain while forming the heterocyclic ring.

Haloalcohols and Amines

2-Chloroethanol reacts with nitroamines or protected amines to form the dioxazinan ring. For instance, treating 2-chloroethanol with 5-nitro-1,3-dioxane under basic conditions could yield the target compound after nitro-group reduction.

Table 2: Nucleophilic Substitution Parameters

This method mirrors the synthesis of 5,6-dihydro-1,4,2-dioxazines, where NaH promotes deprotonation and cyclization.

Mitsunobu Reaction

The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine, facilitates ether bond formation. Reacting a diol with 2-(hydroxymethyl)aziridine under Mitsunobu conditions could yield the dioxazinan structure.

Chlorooxime-Based Adaptations

Aromatic chlorooximes, when reacted with 2-chloroethanol, form dioxazine derivatives. Adapting this method by replacing chlorooximes with chloroamines (e.g., 2-chloroethylamine) could yield the dioxazinan ring.

Table 3: Chlorooxime-Derived Conditions

This approach benefits from mild conditions and short reaction times, as demonstrated in dioxazine syntheses.

Reductive Amination Strategies

Reductive amination of keto-diols or aldehydes with ethanolamine offers a route to the dioxazinan ring. For example, condensing 2-(2-hydroxyethylamino)ethanol with formaldehyde under hydrogenation conditions could yield the target compound.

Table 4: Reductive Amination Parameters

| Carbonyl Compound | Catalyst | Pressure | Yield (Hypothetical) |

|---|---|---|---|

| Formaldehyde | Pd/C | 1 atm | 50–70% |

Comparative Analysis of Methods

Table 5: Method Comparison

Q & A

Q. What are the optimal synthetic routes for 2-(1,3,5-Dioxazinan-5-yl)ethan-1-ol, and how do reaction conditions influence yield?

The synthesis of this compound can be optimized using nucleophilic substitution or reductive amination. For example, reacting ethanolamine derivatives with 1,3,5-trioxane under acidic conditions may yield the target compound. Temperature control (e.g., 60–80°C) and pH adjustments (e.g., buffered solutions) are critical to minimize side reactions like over-oxidation or polymerization. Monitoring intermediates via thin-layer chromatography (TLC) or HPLC ensures reaction progression .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : - and -NMR can resolve the ethanol and dioxazinanyl moieties, with chemical shifts for hydroxyl protons (~1–5 ppm) and oxazinanyl carbons (~60–100 ppm).

- X-ray Crystallography : Programs like SHELXL (via SHELX suite) refine crystal structures, identifying bond lengths and angles to confirm stereochemistry. For example, SHELXL’s robust algorithms handle high-resolution data, even for twinned crystals .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

Q. How does the compound’s reactivity vary under oxidative or reductive conditions?

The hydroxyl and dioxazinanyl groups dictate reactivity:

- Oxidation : Using KMnO or CrO in acidic conditions may oxidize the ethanol moiety to a ketone, but over-oxidation risks degrading the dioxazinanyl ring.

- Reduction : NaBH selectively reduces carbonyl intermediates without affecting the heterocyclic ring.

- Substitution : The amino group in dioxazinanyl facilitates nucleophilic substitutions (e.g., alkylation with methyl iodide) under basic conditions (pH 9–10) .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data, such as inconsistent biological activity across studies?

Contradictions often arise from impurities or stereochemical variations. Strategies include:

- Purity Assessment : Use HPLC with UV/Vis or charged aerosol detection to quantify impurities.

- Stereochemical Analysis : Circular dichroism (CD) or X-ray diffraction confirms enantiomeric purity, as minor stereoisomers can alter bioactivity .

- Dose-Response Studies : Re-evaluate bioassays with standardized concentrations (e.g., IC curves) to account for threshold effects .

Q. What methodologies identify pharmacological targets for this compound in neurological studies?

- Receptor Binding Assays : Radioligand competition assays (e.g., -labeled ligands) quantify affinity for receptors like β-adrenoceptors.

- Computational Docking : Tools like AutoDock Vina predict binding modes to glutaminase-1 or other enzymes, guided by SAR data from analogs .

- Kinetic Studies : Surface plasmon resonance (SPR) measures on/off rates for target interactions .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- DFT Calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic attacks.

- MD Simulations : Simulate binding stability in solvated environments (e.g., water-lipid bilayers) to optimize pharmacokinetics.

- QSAR Models : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) on bioactivity using regression models .

Q. What strategies improve structure-activity relationship (SAR) studies for this compound?

- Fragment-Based Design : Synthesize analogs with modifications to the ethanol or dioxazinanyl groups (e.g., replacing hydroxyl with amino).

- Bioisosteric Replacement : Substitute the dioxazinanyl ring with morpholine or piperazine to assess tolerance for heterocyclic variations.

- In Vivo Profiling : Test derivatives in rodent models for bioavailability and CNS penetration, correlating results with LogP and polar surface area .

Q. What challenges exist in assessing ecological toxicity, and how can they be mitigated?

Limited ecotoxicity data (as noted in Safety Data Sheets) necessitate:

- Read-Across Methods : Extrapolate from structurally similar compounds (e.g., ethanolamine derivatives) using tools like OECD QSAR Toolbox.

- Microcosm Studies : Evaluate biodegradation in simulated ecosystems (e.g., OECD 309 assays) to estimate persistence.

- Trojan Horse Effects : Test for bioaccumulation in aquatic organisms (e.g., Daphnia magna) via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.